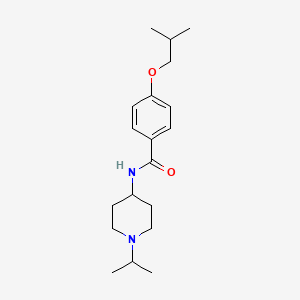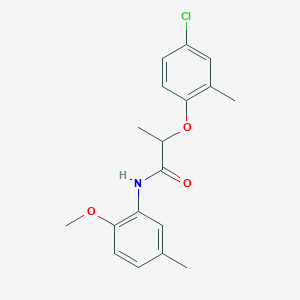![molecular formula C19H31NO B4888249 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine](/img/structure/B4888249.png)
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine, also known as TBPB, is a synthetic compound that has gained significant attention in scientific research due to its potential as a tool for studying ion channels. TBPB has been found to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and thermoregulation. In
Wirkmechanismus
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine activates TRPV1 by binding to a specific site on the channel. This binding causes a conformational change in the channel, leading to its activation. Activation of TRPV1 leads to the influx of calcium ions into the cell, triggering downstream signaling pathways that result in the sensation of pain and the release of neuropeptides.
Biochemical and Physiological Effects:
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine has been found to selectively activate TRPV1, leading to the sensation of pain and the release of neuropeptides. In addition, 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine has been shown to induce a mild increase in body temperature, suggesting a potential role in thermoregulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine in lab experiments is its selectivity for TRPV1. This allows researchers to study the specific role of TRPV1 in pain sensation and thermoregulation. However, one limitation of 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine is its relatively short half-life, which can make it difficult to study long-term effects.
Zukünftige Richtungen
For research on 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine include studying its potential as a therapeutic agent for pain management and exploring its role in thermoregulation. In addition, further research is needed to understand the long-term effects of 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine and its potential for off-target effects.
Synthesemethoden
The synthesis of 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine involves the reaction of 2-tert-butyl-5-methylphenol with 1-bromobutane to form 4-(2-tert-butyl-5-methylphenoxy)butane. This intermediate is then reacted with pyrrolidine in the presence of sodium hydride to yield 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine. The purity of 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine can be confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine has been used in scientific research to study the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, protons, and capsaicin. Activation of TRPV1 leads to the sensation of pain and the release of neuropeptides. 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine has been found to selectively activate TRPV1, making it a useful tool for studying the role of TRPV1 in pain sensation and thermoregulation.
Eigenschaften
IUPAC Name |
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-16-9-10-17(19(2,3)4)18(15-16)21-14-8-7-13-20-11-5-6-12-20/h9-10,15H,5-8,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQVXNYFYSOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4888172.png)
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B4888182.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4888192.png)

![methyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4888201.png)

![4-({2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4888224.png)

![N-[2-(2-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4888238.png)


![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4888275.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)